molecular formula C22H24N2O2 B14506124 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate CAS No. 63893-00-5

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate

Katalognummer: B14506124
CAS-Nummer: 63893-00-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VDEKOBSLCOKAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate typically involves the condensation of 4-cyanobenzaldehyde with 4-aminophenyl octanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate
  • 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl octanoate

Uniqueness

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate is unique due to the presence of both the cyanophenyl group and the octanoate ester, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

63893-00-5

Molekularformel

C22H24N2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

[4-[(4-cyanophenyl)methylideneamino]phenyl] octanoate

InChI

InChI=1S/C22H24N2O2/c1-2-3-4-5-6-7-22(25)26-21-14-12-20(13-15-21)24-17-19-10-8-18(16-23)9-11-19/h8-15,17H,2-7H2,1H3

InChI-Schlüssel

VDEKOBSLCOKAMG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.